(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the hydrazone linkage, and finally the construction of the pyrazolone core. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone linkage or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as dyes or sensors
Properties
Molecular Formula |
C29H21N5O2S |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(naphthalen-1-yldiazenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C29H21N5O2S/c1-36-22-16-14-20(15-17-22)25-18-37-29(30-25)34-28(35)27(26(33-34)21-9-3-2-4-10-21)32-31-24-13-7-11-19-8-5-6-12-23(19)24/h2-18,33H,1H3 |
InChI Key |
BSWXEQMJWMJXGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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